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BRD3308 is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 3

(HDAC3).[1][2][3] As a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, it was

developed to provide researchers with a precise chemical tool to investigate the specific roles

of HDAC3 in various biological processes, distinguishing its functions from the highly similar

class I enzymes HDAC1 and HDAC2.[1][4] Its high selectivity makes it invaluable for studying

the nuanced roles of HDAC3 in gene regulation, cell fate, and disease pathogenesis.

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of

acetyl groups from lysine residues on both histone and non-histone proteins.[5] This

deacetylation generally leads to a more condensed chromatin structure, making it less

accessible to transcription machinery and resulting in transcriptional repression.[5] By inhibiting

HDAC3, BRD3308 promotes histone hyperacetylation, leading to a more open chromatin state

and the activation of gene expression.[4][6]

Core Mechanism of Action
The primary function of BRD3308 is to bind to the active site of the HDAC3 enzyme, preventing

it from deacetylating its substrates. This inhibition leads to an accumulation of acetylated

histones, particularly at H3K27 (Histone H3 at lysine 27), which disrupts the repressive

chromatin environment and facilitates gene transcription.[7] Beyond histones, HDAC3 targets

numerous non-histone proteins, meaning BRD3308 can influence a wide array of cellular

signaling pathways.[5]
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Caption: Mechanism of BRD3308 action on chromatin.

Quantitative Data: In Vitro Potency and Selectivity
BRD3308 exhibits significant selectivity for HDAC3 over other class I HDACs. The following

table summarizes its inhibitory activity from cell-free assays.

Target Enzyme IC50 Value (nM) Kᵢ Value (nM)
Selectivity (Fold vs.
HDAC3 IC50)

HDAC3 54 - 64[1][5] 29[2] 1x

HDAC1 1080 - 1260[1][5] 5100[2] ~23x[2]

HDAC2 1150 - 1340[1][5] 6300[2] ~23x[2]

Cellular Functions and Signaling Pathways
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Oncology: Exploiting Synthetic Vulnerabilities in B-Cell
Lymphoma
In Diffuse Large B-cell Lymphoma (DLBCL), mutations in the histone acetyltransferase

CREBBP create a dependency on HDAC3 for survival. CREBBP and the transcriptional

repressor BCL6 often regulate the same target genes antagonistically.[7] When CREBBP is

mutated and inactive, these genes become epigenetically suppressed in a manner dependent

on BCL6-recruited HDAC3.[7]

BRD3308 treatment reverses this repression, leading to the re-expression of key BCL6 target

genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in B-cell terminal

differentiation like IRF4 and PRDM1.[7][8] This induces apoptosis and reduces cell

proliferation, particularly in CREBBP-mutant cells.[7] Furthermore, BRD3308 treatment

upregulates the expression of MHC class II and the immune checkpoint ligand PD-L1 on

lymphoma cells, suggesting it can enhance immune surveillance and potentially synergize with

immunotherapies.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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